molecular formula C8H10N2O B13950135 5-Acetyl-6-methylaminopyridine CAS No. 67295-20-9

5-Acetyl-6-methylaminopyridine

Cat. No.: B13950135
CAS No.: 67295-20-9
M. Wt: 150.18 g/mol
InChI Key: LQUYVTUKXOJVIM-UHFFFAOYSA-N
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Description

5-Acetyl-6-methylaminopyridine is a heterocyclic organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. The presence of both acetyl and methylamino groups in the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-6-methylaminopyridine can be achieved through several methods. One common approach involves the acetylation of 6-methylaminopyridine using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-6-methylaminopyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 5-Hydroxy-6-methylaminopyridine.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

5-Acetyl-6-methylaminopyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and antiviral activities.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-Acetyl-6-methylaminopyridine involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding, while the methylamino group can engage in nucleophilic interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets.

Comparison with Similar Compounds

Similar Compounds

    6-Methylaminopyridine: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    5-Acetylpyridine: Lacks the methylamino group, reducing its potential for nucleophilic substitution reactions.

Uniqueness

5-Acetyl-6-methylaminopyridine is unique due to the presence of both acetyl and methylamino groups, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a versatile compound in various applications.

Properties

CAS No.

67295-20-9

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-[2-(methylamino)pyridin-3-yl]ethanone

InChI

InChI=1S/C8H10N2O/c1-6(11)7-4-3-5-10-8(7)9-2/h3-5H,1-2H3,(H,9,10)

InChI Key

LQUYVTUKXOJVIM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=CC=C1)NC

Origin of Product

United States

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